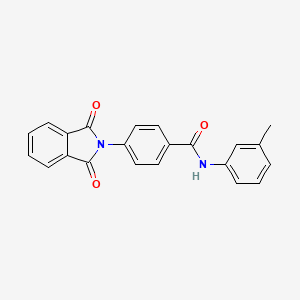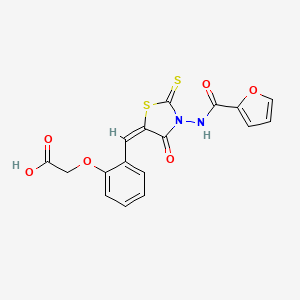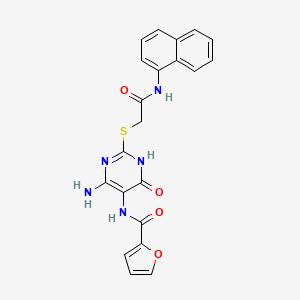![molecular formula C23H23N7O B2369493 (3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920405-08-9](/img/structure/B2369493.png)
(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a phenyl group, a triazolo[4,5-d]pyrimidine group, and a piperazine group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the rigid triazolo[4,5-d]pyrimidine ring system. The piperazine ring could potentially adopt a chair conformation, which is common for six-membered rings .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the piperazine nitrogen could act as a nucleophile in substitution reactions. Additionally, the compound could potentially undergo electrophilic aromatic substitution reactions at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific functional groups and the 3D structure of the compound. For example, the presence of the polar piperazine group could potentially increase the solubility of the compound in polar solvents .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, including the compound , exhibit significant antimicrobial properties. Researchers have reported antibacterial and antifungal activities associated with imidazole-containing molecules. These compounds can inhibit the growth of various pathogens, making them potential candidates for novel antimicrobial agents .
Antitumor Potential
Studies have explored the antitumor effects of imidazole derivatives. These compounds may interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Further investigations are needed to understand the precise mechanisms and optimize their therapeutic potential .
Anti-Inflammatory Properties
Imidazole-containing compounds have shown anti-inflammatory effects. They can modulate immune responses, reduce inflammation, and potentially serve as anti-inflammatory drugs. Researchers continue to explore their applications in managing inflammatory conditions .
Antidiabetic Activity
Some imidazole derivatives exhibit promising antidiabetic properties. These compounds may influence glucose metabolism, insulin sensitivity, and pancreatic function. Researchers are investigating their potential as adjuncts in diabetes management .
Antioxidant Capacity
Imidazole-based molecules possess antioxidant activity. They scavenge free radicals, protect cells from oxidative damage, and contribute to overall health. These properties make them interesting candidates for nutraceuticals or pharmaceuticals .
Antiviral Effects
Certain imidazole derivatives demonstrate antiviral activity. They may inhibit viral replication, making them relevant in the context of viral infections. Ongoing research aims to uncover their specific targets and mechanisms .
Ulcerogenic Activity
Imidazole compounds have been investigated for their ulcerogenic potential. Some derivatives may influence gastric mucosal integrity and play a role in ulcer prevention or treatment. However, further studies are necessary to validate their efficacy .
Other Applications
Beyond the mentioned fields, imidazole-containing compounds have been explored for their potential in diverse areas, including histamine receptor modulation, enzyme inhibition, and DNA binding. Researchers continue to uncover novel applications and mechanisms .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This effect is particularly pronounced in cancer cells, making the compound a potential anticancer agent .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-8-9-18(14-17(16)2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)19-6-4-3-5-7-19/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNPJPDSHIINY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2369412.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2369413.png)
![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)
![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)
![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)
![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)




![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)
![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)